Isomer Content Threshold: Tg Suppression in 3,4,3′,4′-Diepoxybicyclohexyl Cured Articles When Precursor Diene Isomer Content Exceeds 20%
The thermal performance of cured epoxy articles derived from bicyclohexyl-3,3′-diene is quantitatively linked to the isomeric purity of the diepoxybicyclohexyl intermediate. In patents assigned to Daicel Chemical Industries, cured articles prepared from 3,4,3′,4′-diepoxybicyclohexyl containing less than 20% isomers (by GC peak area) exhibited a glass transition temperature (Tg) at which no inflection point was observed in thermo-mechanical analysis (TMA) even up to 340 °C, and a coefficient of linear expansion of 63 ppm (measured from 50 °C to 200 °C) [1]. In contrast, the same patent explicitly states that compounds with isomer content of 20% or more yield cured articles with 'significantly lower glass transition temperature' and 'dramatically deteriorated thermal stability' [1][2]. This establishes the 20% isomer content threshold as a critical procurement specification: bicyclohexyl-3,3′-diene must be sourced with documented isomer profile to ensure the downstream diepoxide meets the <20% requirement.
| Evidence Dimension | Glass transition temperature (Tg) and thermal stability of cured diepoxybicyclohexyl resin as a function of isomer content |
|---|---|
| Target Compound Data | Tg: no inflection point observed in TMA up to 340 °C; coefficient of linear expansion: 63 ppm (50–200 °C). Isomer content: <20% (GC peak area). |
| Comparator Or Baseline | Same diepoxybicyclohexyl compound but with isomer content ≥20% (GC peak area). Tg: 'significantly lower'; thermal stability: 'dramatically deteriorated' (quantitative Tg value not disclosed in patent but described as qualitatively inferior). |
| Quantified Difference | Qualitative threshold established: isomer content <20% vs. ≥20% yields a step-change in Tg and thermal stability. Exact ΔTg not numerically disclosed; patent uses comparative language ('significantly higher Tg,' 'dramatically improved'). CTE measured at 63 ppm for low-isomer variant. |
| Conditions | TMA at 5 °C/min heating rate; GC peak area ratio determination; cured article prepared via cationic or acid-anhydride curing of 3,4,3′,4′-diepoxybicyclohexyl. |
Why This Matters
Procurement of bicyclohexyl-3,3′-diene without isomer content certification risks producing diepoxybicyclohexyl that fails the <20% isomer threshold, leading to cured articles with inadequate Tg for high-temperature semiconductor packaging (reflow soldering at 210–270 °C) and optical device applications.
- [1] Sato, A., Takai, H., Maeshima, H., Kitao, K. (Daicel Chemical Industries, Ltd.). Alicyclic Diepoxy Compound, Epoxy Resin Composition Comprising the Same, and Cured Article Therefrom. US Patent US7,985,523 B2, 2011. See paragraphs [0014], [0045], and preparation examples. View Source
- [2] Alicyclic Diepoxy Compound, Epoxy Resin Composition Comprising the Same, and Cured Article Therefrom — Eureka | Patsnap summary. Reports Tg >340 °C (no inflection) and CTE of 63 ppm for low-isomer variant. View Source
